2-bromo-N-(2,4-dichlorophenyl)benzamide CAS number and identification
2-bromo-N-(2,4-dichlorophenyl)benzamide CAS number and identification
An In-Depth Technical Guide to 2-bromo-N-(2,4-dichlorophenyl)benzamide: Synthesis, Identification, and Characterization
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(2,4-dichlorophenyl)benzamide, a halogenated aromatic amide. The document is structured to serve researchers and scientists in the fields of organic synthesis and drug development, offering detailed methodologies for its synthesis, purification, and analytical validation. Core identification parameters, including its CAS number, are presented alongside a thorough discussion of spectroscopic and chromatographic characterization techniques. Furthermore, this guide outlines critical safety and handling protocols necessary for the responsible management of this chemical compound in a laboratory setting. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are robust and self-validating.
Core Compound Identification & Physicochemical Properties
The unique identity of a chemical compound is unequivocally established by its CAS (Chemical Abstracts Service) Registry Number. For the topic compound, this identifier is:
This number serves as a universal and unambiguous identifier across different nomenclatures and databases. The fundamental structural and physical properties are summarized below.
Chemical Structure
The molecular structure forms the basis of the compound's chemical behavior and properties.
Caption: 2D Structure of 2-bromo-N-(2,4-dichlorophenyl)benzamide.
Physicochemical Data Summary
A compilation of key physicochemical data is essential for experimental design, including solvent selection and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrCl₂NO | PubChemLite |
| Molecular Weight | 360.92 g/mol | ChemicalBook[2] |
| Monoisotopic Mass | 342.91663 Da | PubChemLite |
| Predicted XlogP | 4.5 | PubChemLite |
| Appearance | Solid (form may vary) | N/A |
Synthesis and Purification Protocol
The synthesis of 2-bromo-N-(2,4-dichlorophenyl)benzamide is most reliably achieved via the acylation of 2,4-dichloroaniline with 2-bromobenzoyl chloride. This is a standard and robust method for forming amide bonds. The acid chloride is typically generated in situ from 2-bromobenzoic acid or used directly if commercially available.
Synthesis Reaction Pathway
The overall transformation involves the formation of an amide linkage between the two substituted benzene rings.
Caption: Reaction scheme for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol describes the synthesis starting from 2-bromobenzoic acid, which is first converted to the acid chloride.
Materials:
-
2-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
2,4-dichloroaniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromobenzoic acid (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
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Heat the mixture to reflux (approx. 40 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. The byproducts are gaseous, which drives the reaction to completion. Refluxing ensures the reaction proceeds at a reasonable rate.
-
-
Amide Coupling:
-
After cooling the flask to room temperature, remove the excess thionyl chloride under reduced pressure. This step is critical to prevent unwanted side reactions.
-
Dissolve the resulting crude 2-bromobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C using an ice bath. This is done to control the exothermicity of the acylation reaction.
-
Add the 2-bromobenzoyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the mixture by adding 1 M HCl solution. This step neutralizes the excess triethylamine, converting it to its hydrochloride salt, which is water-soluble.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Causality: The acid wash removes the base. The bicarbonate wash removes any unreacted acidic starting material. The brine wash removes residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude solid is best purified by flash column chromatography on silica gel.
-
A solvent system of hexanes and ethyl acetate is typically effective. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, will separate the product from impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 2-bromo-N-(2,4-dichlorophenyl)benzamide.
-
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.
Analytical Workflow
Caption: Workflow for the analytical validation of the final compound.
Expected Spectroscopic Data
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¹H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons. The N-H proton of the amide will appear as a broad singlet, typically downfield (δ 8-10 ppm). The aromatic region (δ 7-8.5 ppm) will show a complex pattern of multiplets corresponding to the seven aromatic protons on the two rings.[4][5]
-
¹³C NMR (Carbon NMR): The spectrum will display 13 distinct carbon signals. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal (δ 160-170 ppm). The remaining 12 signals in the aromatic region (δ 110-140 ppm) will correspond to the carbons of the phenyl rings.
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Mass Spectrometry (MS): The mass spectrum should show a characteristic cluster of peaks for the molecular ion ([M]⁺) due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peak in this cluster will correspond to the monoisotopic mass of approximately 343 Da.
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (a strong band around 1650-1680 cm⁻¹), and C-H stretches in the aromatic region (around 3000-3100 cm⁻¹).
Purity Assessment by HPLC
Objective: To determine the purity of the synthesized compound, typically aiming for >95% for research applications.
Protocol:
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Gradient Example: Start at 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and integrate the area of all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Safety, Handling, and Storage
Proper handling of 2-bromo-N-(2,4-dichlorophenyl)benzamide is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).
Hazard Identification and Precautions
The compound is classified with several hazards that necessitate careful handling.[6]
| Hazard Class | GHS Statement | Precautionary Code |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear splash goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7][8]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Spill Response: In case of a spill, avoid generating dust. Carefully scoop the solid material into a labeled container for disposal. Decontaminate the area with an appropriate solvent and cleaning materials.[9]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Storage
-
Store the compound in a tightly closed container.
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[7]
Conclusion
This guide has detailed the essential technical information for 2-bromo-N-(2,4-dichlorophenyl)benzamide (CAS No. 10286-91-6). A robust and logical pathway for its synthesis via acylation, followed by a comprehensive workflow for purification and analytical validation, has been presented. By adhering to the described protocols for synthesis, characterization, and safety, researchers can confidently prepare and utilize this compound in their scientific endeavors. The emphasis on the causality behind procedural steps aims to empower scientists with a deeper understanding, facilitating troubleshooting and adaptation for related chemical transformations.
References
-
Safety Data Sheet - Clearal 242. Chemstream, Inc. [Link]
-
2-bromo-n-(2,4-dichloro-phenyl)-benzamide. PubChemLite. [Link]
-
Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...)benzamide with benzylamine. ResearchGate. [Link]
-
2-bromo-N,N-diethylbenzamide | CAS No: 76041-86-6. Pharmaffiliates. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
-
Safety Data Sheet - XF-993D (DBNPA 20%). Uniphos Chemicals. [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. MDPI. [Link]
-
2-Amino-N-(2,4-Dichlorophenyl)Benzamide. IndiaMART. [Link]
-
Simple and sensitive methods for the determination of 2-(4'-Chloromethyl phenyl) benzonitrile and 2-(4'-Bromomethyl phen...). European Journal of Biomedical and Pharmaceutical sciences. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
2-bromo-N-(2-chloroacetyl)benzamide | CAS#:571920-84-8. Chemsrc. [Link]
Sources
- 1. 2-BROMO-N-(2,4-DICHLORO-PHENYL)-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-bromo-N-(2,4-dichlorophenyl)benzamide | 10286-91-6 [chemicalbook.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. actylislab.com [actylislab.com]
- 8. fishersci.com [fishersci.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
